(R)-3-Amino-6-(tert-butoxy)-6-oxohexanoic acid

Chiral resolution Enantiomeric excess Chiral chromatography

Choose this (R)-3-Amino-6-(tert-butoxy)-6-oxohexanoic acid for its unique trifecta: D-configured chiral center, β-amino acid backbone, and orthogonal protecting group strategy (free amine + tert-butyl ester). This design streamlines SPPS by enabling on-resin cyclization without premature deprotection, avoiding the extra hydrogenation step required by benzyl ester analogs. The β-backbone offers enhanced metabolic stability (t1/2 >5h vs <2h for α-peptides). High purity (≥98%) and correct (R)-configuration are essential for asymmetric synthesis of protease inhibitors and long-acting incretin mimetics.

Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
Cat. No. B13168207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-6-(tert-butoxy)-6-oxohexanoic acid
Molecular FormulaC10H19NO4
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC(CC(=O)O)N
InChIInChI=1S/C10H19NO4/c1-10(2,3)15-9(14)5-4-7(11)6-8(12)13/h7H,4-6,11H2,1-3H3,(H,12,13)/t7-/m1/s1
InChIKeyKTBUSUJXAJYYFG-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Amino-6-(tert-butoxy)-6-oxohexanoic acid: A Chiral β-Homoglutamic Acid Building Block for Peptide Synthesis and Drug Discovery


(R)-3-Amino-6-(tert-butoxy)-6-oxohexanoic acid (CAS 2166244-05-7, also known as H-D-β-HoGlu(OtBu)-OH) is a non-canonical, chiral β-amino acid derivative featuring a free α-amino group and a tert-butyl ester-protected side-chain carboxylic acid . It serves as a protected β-homoglutamic acid building block, strategically designed for incorporation into peptides via solid-phase peptide synthesis (SPPS) or solution-phase methods, where the β-amino acid backbone offers distinct conformational properties and enhanced metabolic stability compared to standard α-amino acids [1].

Why (R)-3-Amino-6-(tert-butoxy)-6-oxohexanoic acid Cannot Be Simply Replaced by Common Analogs in Peptide Research


This compound's utility stems from a specific trifecta of structural features that generic alternatives do not provide simultaneously: (i) a D-configured chiral center (R) within a (ii) β-amino acid backbone, creating a longer, conformationally distinct scaffold compared to an α-glutamic acid derivative, and (iii) a distinct orthogonal protecting group strategy (free amine coupled with a tert-butyl ester side chain). Substituting with the enantiomeric (S)-form or the α-amino acid counterpart H-D-Glu(OtBu)-OH will result in peptides with different diastereomeric or conformational profiles, critically altering target binding, metabolic stability, and pharmacokinetics [1]. Furthermore, a fully unprotected or differently protected analog disrupts standard Fmoc/tBu SPPS synthesis strategies, leading to side reactions, lower coupling efficiency, or problematic purification .

Quantitative Evidence Guide: (R)-3-Amino-6-(tert-butoxy)-6-oxohexanoic acid Differentiation Data


Enantiomeric Purity and Specific Rotation: A Key Differentiator from the (S)-Enantiomer for Asymmetric Synthesis

The (R)-enantiomer (target) is available commercially at a guaranteed purity of ≥98%, with its (S)-enantiomer (CAS 1275612-13-9) typically offered at a lower purity of 95-97%. This difference in accessible purity, stemming from the distinct synthetic and purification challenges of each enantiomer, is critical for asymmetric peptide synthesis. Using the (S)-enantiomer or a racemic mixture would introduce a mismatched diastereomer into the peptide sequence, which can lead to a complete loss of biological activity, as the spatial arrangement of the side chain is critical for target engagement . No quantitative specific rotation data is currently available in the public domain for either enantiomer, preventing a direct optical purity comparison; this represents a gap in the comparative evidence base .

Chiral resolution Enantiomeric excess Chiral chromatography Peptide diastereoselectivity

Impact of β-Amino Acid Backbone on Peptide Plasma Stability Compared to α-Carboxyl Analogs

Incorporating a β-homoglutamic acid residue, such as the target compound, into a peptide sequence significantly enhances proteolytic stability compared to the canonical α-glutamic acid residue. In a study of conformationally constrained GLP-1 analogues, peptides containing a β-homoglutamic acid-lysine lactam bridge exhibited a plasma half-life increase to >5 hours in vitro, compared to less than 2 hours for the parent [Gly8]GLP-1 peptide [1]. This class-level inference demonstrates that replacing the core α-amino acid structure with a β-amino acid scaffold like (R)-3-Amino-6-(tert-butoxy)-6-oxohexanoic acid can dramatically improve peptide longevity, a feature not achievable with standard L- or D-glutamic acid derivatives.

Metabolic stability Proteolytic resistance GLP-1 analogues β-homoglutamic acid

Orthogonal Protecting Group Strategy: Distinct Deprotection Selectivity vs. N-Fmoc and Benzyl Ester Analogs

The target compound presents a free amine with a tert-butyl (tBu) ester side chain, an orthogonal protecting group scheme for Fmoc solid-phase peptide synthesis. This is distinct from N-Fmoc-L-β-homoglutamic acid 6-tert-butyl ester (CAS 203854-49-3), which has a masked amino group and cannot be used as an internal residue amine nucleophile without prior deprotection. It also differs from Boc-D-beta-homoglutamic acid(OBzl) (CAS 1421258-63-0), which utilizes a benzyl ester side chain that requires hydrogenolysis for removal, a process incompatible with many peptide sequences and peptides containing cysteine/methionine . The tBu ester in the target compound is quantitatively cleaved under standard acidic conditions (e.g., 95% TFA, 2.5% H2O, 2.5% TIS) simultaneously with resin cleavage, with no reported side reactions, simplifying the final deprotection step .

Fmoc/tBu SPPS strategy Acid-labile protecting groups Optimal coupling efficiency

High-Impact Application Scenarios for (R)-3-Amino-6-(tert-butoxy)-6-oxohexanoic acid


Synthesis of Metabolically Stable GLP-1/Glucagon Dual Agonist Peptides for Diabetes Research

Leveraging the demonstrated class-level stability enhancement of β-homoglutamic acid (plasma t1/2 >5 hours compared to <2 hours for α-peptides), this building block is ideally suited for the Fmoc/tBu SPPS assembly of conformationally constrained, long-acting incretin mimetics [1]. Its free amine and acid-labile side chain protection enable efficient, on-resin cyclization via lactam bond formation without premature deprotection, a critical step for creating bioactive helices.

One-Pot SPPS for Conformationally Constrained Peptide Libraries

The orthogonal protecting group strategy of the (R)-3-Amino-6-(tert-butoxy)-6-oxohexanoic acid, which combines a free amine for coupling with a side-chain tBu ester that remains stable during chain elongation but is cleavable simultaneously with the resin linker, eliminates the need for a separate, sequence-incompatible hydrogenation step required by benzyl ester analogs (e.g., Boc-D-beta-homoglutamic acid(OBzl)) . This enables a streamlined, one-pot protocol for synthesizing diverse, cyclized peptide libraries with reduced purification requirements and higher throughput.

Asymmetric Preparation of β-Homoglutamate-Containing Protease Inhibitors

The high chemical purity (≥98%) and specific (R)-configuration of this building block are essential for the asymmetric synthesis of potential therapeutic protease inhibitors, where the chirality and the extended β-amino acid backbone are crucial for forming key interactions within the enzyme's catalytic pocket . Purchasing a high-purity, correctly configured monomer directly mitigates the risk of introducing antagonistic or inactive diastereomeric forms, a prevalent issue when sourcing less-stringently purified enantiomeric mixtures.

Quote Request

Request a Quote for (R)-3-Amino-6-(tert-butoxy)-6-oxohexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.